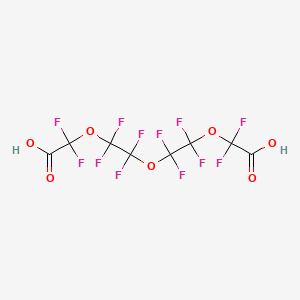

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid

Übersicht

Beschreibung

Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is a useful research compound. Its molecular formula is C8H2F12O7 and its molecular weight is 438.08 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Overview of Perfluoroalkyl Acids and Derivatives

Perfluoroalkyl acids, including derivatives like Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, have been extensively utilized in industrial and consumer products due to their unique properties such as resistance to grease, oil, water, and heat. The widespread use of these compounds, however, has raised concerns due to their persistence, bioaccumulation, and potential toxicity. Research focusing on understanding the environmental and health impacts of these chemicals has been crucial. For instance, developmental toxicity studies have highlighted the need for further investigation into the effects of perfluoroalkyl chemicals on human health and the environment (Lau, Butenhoff, & Rogers, 2004).

Environmental Degradation and Bioremediation

The resilience of perfluoroalkyl substances (PFAS) in the environment has led to significant research into their degradation mechanisms. Studies have explored microbial degradation as a potential method for mitigating the environmental persistence of PFAS, including innovative approaches to break down these compounds into less harmful substances. The examination of microbial culture, activated sludge, and soil and sediment samples has provided insights into the biodegradability of PFAS, revealing complex degradation pathways and the potential for environmental remediation (Liu & Mejia Avendaño, 2013).

Health Risks and Toxicological Assessment

The toxicological assessment of PFAS has revealed multiple organ toxicities and raised concerns about their safety for long-term use. Comparative studies with legacy PFAS compounds have indicated that newer fluorinated alternatives might exhibit similar or more severe toxicological profiles, necessitating comprehensive toxicological studies to assess their potential risks adequately. The identification of systemic toxicities associated with these compounds underscores the importance of ongoing research to inform regulatory and health guidelines (Wang et al., 2019).

Treatment and Remediation Technologies

Innovative treatment technologies have been explored to address the challenges posed by PFAS contamination in water sources. The development of effective remediation strategies, including adsorption, advanced oxidation processes, and filtration techniques, is critical for reducing the environmental and health impacts of these persistent compounds. Research into the efficacy of different treatment methods provides a foundation for improving water quality and protecting public health from PFAS exposure (Kucharzyk et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

As a perfluorinated compound, Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is part of a class of chemicals that are of increasing concern due to their persistence in the environment and potential health effects. Future research will likely focus on understanding the environmental fate and transport of these compounds, developing methods for their degradation, and exploring their potential effects on human health .

Eigenschaften

IUPAC Name |

2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F12O7/c9-3(10,1(21)22)25-5(13,14)7(17,18)27-8(19,20)6(15,16)26-4(11,12)2(23)24/h(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFPCCRSQCFOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381084 | |

| Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55621-18-6 | |

| Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

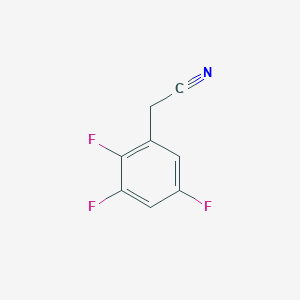

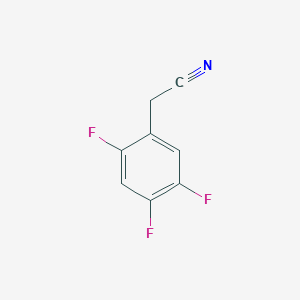

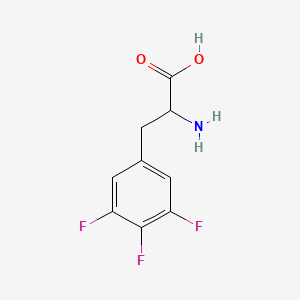

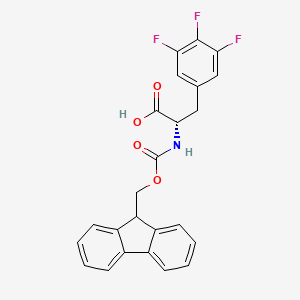

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the detection of perfluoro-3,6,9-trioxaundecane-1,11-dioic acid in street sweepings significant?

A1: This study marks the first-time detection of this compound within environmental samples. [] While little is currently known about this specific compound, its presence in street sweepings suggests potential sources and raises concerns about its persistence and potential environmental impact. Further research is needed to understand its sources, fate, and potential effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)